Home > Products > Screening Compounds P111548 > 5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole
5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole -

5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole

Catalog Number: EVT-4929338
CAS Number:
Molecular Formula: C22H14F3N5O2
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: TAK-915 is a selective phosphodiesterase 2A (PDE2A) inhibitor. It has been investigated as a potential treatment for cognitive impairment in neuropsychiatric and neurodegenerative disorders. []

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: Compound 20 is a potent and selective PDE2A inhibitor. Preclinical studies have demonstrated its ability to increase cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuate MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

Relevance: While structurally different from 5-(4-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, compound 20 shares a similar research interest as both are explored for their potential in enhancing cognitive performance. The shared pyrazolo[1,5-a]pyrimidine core, despite variations in substituents, suggests a possible common origin in medicinal chemistry efforts focused on this scaffold for developing compounds with cognitive-enhancing properties. []

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189/LDN)

Compound Description: LDN-193189 (LDN) is a potent and selective inhibitor of activin receptor-like kinase 3 (ALK3), a type of BMP receptor. It is shown to block SMAD phosphorylation in vitro and in vivo and enhance liver regeneration after partial hepatectomy in preclinical models. []

Relevance: LDN is structurally related to 5-(4-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine through the shared pyrazolo[1,5-a]pyrimidine core. Both compounds exemplify the versatility of this chemical scaffold in generating diverse molecules with distinct biological activities. []

4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2)

Compound Description: DMH2 is another ALK3 inhibitor, demonstrating the ability to enhance liver regeneration after partial hepatectomy by blocking BMP signaling. []

Relevance: This compound shares the key pyrazolo[1,5-a]pyrimidine scaffold with 5-(4-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. DMH2 also highlights the use of the pyrazolo[1,5-a]pyrimidine core structure in developing ALK3 inhibitors. []

7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350/VU5350)

Compound Description: VU0465350 (VU5350) is a novel ALK3 inhibitor designed based on the pyrazolo[1,5-a]pyrimidine core of dorsomorphin. This compound has demonstrated efficacy in enhancing liver regeneration after partial hepatectomy. []

Relevance: Although VU5350 doesn't directly incorporate the pyrazolo[1,5-a]pyrimidine core like 5-(4-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, it represents a derivative designed from the same chemical series. This connection underscores the exploration of related scaffolds in the search for effective ALK3 inhibitors. []

Compound Description: VU6005649 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7). It displays distinct maximal potentiation levels with L-AP4 compared to glutamate, suggesting subtle mechanistic differences between mGlu7 agonists and PAMs. []

Relevance: VU6005649 shares a significant structural similarity with 5-(4-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, particularly in the shared pyrazolo[1,5-a]pyrimidine core and the presence of trifluoromethyl and methoxyphenyl substituents. This close structural resemblance suggests they might belong to the same chemical series and possibly share a similar origin in medicinal chemistry research. []

N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide (VU0422288)

Compound Description: VU0422288 is another positive allosteric modulator (PAM) of mGlu7. Despite exhibiting different maximal potentiation levels with L-AP4 compared to glutamate, it appears to share common stable receptor conformations with other mGlu7 PAMs and agonists, including VU6005649. []

Relevance: Although structurally distinct from 5-(4-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, VU0422288's classification as an mGlu7 PAM, like VU6005649, suggests a potential connection in their research context. This association highlights the exploration of structurally diverse compounds as potential mGlu7 modulators. []

Properties

Product Name

5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole

IUPAC Name

5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole

Molecular Formula

C22H14F3N5O2

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C22H14F3N5O2/c1-31-15-9-7-13(8-10-15)16-11-18(22(23,24)25)30-19(26-16)12-17(28-30)21-27-20(29-32-21)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

ZUCWMTRAMZPAKX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NC(=NO4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NC(=NO4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.